3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-chloro-4-fluorophenylsulfonyl group and a hydroxyl group at the 7th position
Mechanism of Action
Mode of Action
It is known that sulfonyl compounds often interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be synthesized from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Sulfonylation: The chromen-2-one core is then subjected to sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the 3-chloro-4-fluorophenylsulfonyl group at the 3rd position of the chromen-2-one core.
Hydroxylation: Finally, the hydroxyl group is introduced at the 7th position through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-[(3-chloro-4-fluorophenyl)sulfonyl]-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position.
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of a hydroxyl group at the 7th position.
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-amino-2H-chromen-2-one: Contains an amino group at the 7th position.
Uniqueness
The presence of the hydroxyl group at the 7th position in 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO5S/c16-11-7-10(3-4-12(11)17)23(20,21)14-5-8-1-2-9(18)6-13(8)22-15(14)19/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFGAMRWJRGVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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